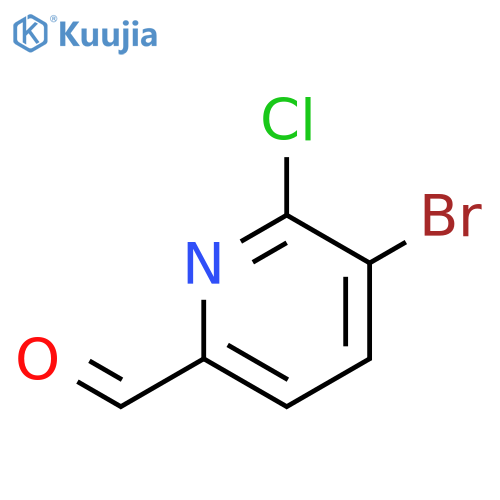Cas no 1227583-91-6 (5-bromo-6-chloro-pyridine-2-carbaldehyde)

1227583-91-6 structure
商品名:5-bromo-6-chloro-pyridine-2-carbaldehyde
CAS番号:1227583-91-6
MF:C6H3BrClNO
メガワット:220.451119661331
MDL:MFCD16606501
CID:828281
PubChem ID:71721005
5-bromo-6-chloro-pyridine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-6-chloropicolinaldehyde
- 5-bromo-6-chloropyridine-2-carbaldehyde
- 5-bromo-6-chloro-pyridine-2-carbaldehyde
- DTXSID60856863
- DB-263497
- SY070946
- EN300-2008817
- 1227583-91-6
- MFCD16606501
- 2-Pyridinecarboxaldehyde, 5-bromo-6-chloro-
- PB39968
- SCHEMBL18188493
- AS-78840
- CS-0183182
-
- MDL: MFCD16606501
- インチ: InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H
- InChIKey: MUQCOACMBKSMMR-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(Cl)N=C1C=O)Br
計算された属性
- せいみつぶんしりょう: 218.90865g/mol
- どういたいしつりょう: 218.90865g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.800±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 276.8±40.0 ºC (760 Torr),
- フラッシュポイント: 121.2±27.3 ºC,
- ようかいど: 極微溶性(0.86 g/l)(25ºC)、
5-bromo-6-chloro-pyridine-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB445948-1g |
5-Bromo-6-chloropyridine-2-carbaldehyde, min. 95%; . |
1227583-91-6 | 1g |
€584.40 | 2025-02-16 | ||
| TRC | B418605-100mg |
5-Bromo-6-chloropyridine-2-carbaldehyde |
1227583-91-6 | 100mg |
$ 250.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1226509-5g |
5-bromo-6-chloro-pyridine-2-carbaldehyde |
1227583-91-6 | 95% | 5g |
$1450 | 2024-06-03 | |
| Matrix Scientific | 189610-10g |
5-Bromo-6-chloropyridine-2-carbaldehyde |
1227583-91-6 | 10g |
$3264.00 | 2023-09-07 | ||
| Enamine | EN300-2008817-0.5g |
5-bromo-6-chloropyridine-2-carbaldehyde |
1227583-91-6 | 95% | 0.5g |
$468.0 | 2023-09-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98088-5G |
5-bromo-6-chloro-pyridine-2-carbaldehyde |
1227583-91-6 | 97% | 5g |
¥ 7,293.00 | 2023-03-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98088-10G |
5-bromo-6-chloro-pyridine-2-carbaldehyde |
1227583-91-6 | 97% | 10g |
¥ 12,157.00 | 2023-03-09 | |
| Enamine | EN300-2008817-0.1g |
5-bromo-6-chloropyridine-2-carbaldehyde |
1227583-91-6 | 95% | 0.1g |
$188.0 | 2023-09-16 | |
| Matrix Scientific | 189610-1g |
5-Bromo-6-chloropyridine-2-carbaldehyde |
1227583-91-6 | 1g |
$676.00 | 2023-09-07 | ||
| Matrix Scientific | 189610-5g |
5-Bromo-6-chloropyridine-2-carbaldehyde |
1227583-91-6 | 5g |
$2040.00 | 2023-09-07 |
5-bromo-6-chloro-pyridine-2-carbaldehyde 関連文献
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
1227583-91-6 (5-bromo-6-chloro-pyridine-2-carbaldehyde) 関連製品
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1622100-48-4(7-methoxy-8-methylquinoline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1227583-91-6)5-bromo-6-chloro-pyridine-2-carbaldehyde

清らかである:99%
はかる:25g
価格 ($):2518.0